molecular formula C23H26N4O2S B2530680 6-fluoro-4-(4-phenoxyphenyl)-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide CAS No. 1112307-04-6

6-fluoro-4-(4-phenoxyphenyl)-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide

Cat. No. B2530680
CAS RN: 1112307-04-6
M. Wt: 422.55
InChI Key: NIKYADRXAUZLMC-UHFFFAOYSA-N
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Description

The compound "6-fluoro-4-(4-phenoxyphenyl)-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide" is a derivative of the benzothiazine class, which is known for its diverse biological activities. The structure of this compound suggests potential interactions with biological systems, possibly through the modulation of various receptors or ion channels due to the presence of the benzothiazine core and the fluorine atom, which can influence the molecule's electronic properties and bioavailability.

Synthesis Analysis

The synthesis of benzothiazine derivatives typically involves multi-step procedures that may include the formation of the core benzothiazine ring followed by various substitutions at specific positions to achieve the desired functional groups. For instance, the synthesis of related compounds has been reported where different substituents were introduced to the benzothiazine core to modulate the biological activity . The synthesis of the specific compound would likely follow a similar strategy, with particular attention to the introduction of the phenoxyphenyl and pyrrolidinylcarbonyl groups at the appropriate steps to ensure the correct substitution pattern.

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by a heterocyclic system containing both sulfur and nitrogen atoms within the ring. This structure is important for the molecule's interaction with biological targets. The presence of a fluorine atom at the 6-position and a phenoxyphenyl group at the 4-position could influence the molecule's electronic distribution, potentially enhancing its affinity for certain receptors or enzymes. The pyrrolidinylcarbonyl group could also affect the molecule's lipophilicity and membrane permeability, which are crucial for its pharmacokinetic properties.

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, depending on the functional groups present. The fluorine atom can participate in nucleophilic aromatic substitution reactions, while the phenoxyphenyl group might be involved in oxidative coupling reactions. The pyrrolidinylcarbonyl moiety could be reactive towards nucleophiles, such as amines or alcohols, under certain conditions. These reactions can be exploited to further modify the compound or to conjugate it with other molecules for targeted delivery or for the synthesis of prodrugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure. The presence of the fluorine atom is likely to increase the compound's stability and could affect its boiling and melting points. The lipophilicity of the molecule is modulated by the phenoxyphenyl and pyrrolidinylcarbonyl groups, which could impact its solubility in organic solvents and water. These properties are essential for determining the compound's suitability for drug development, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Scientific Research Applications

Synthesis of Fluorinated Heterocyclic Compounds

Research has explored the synthesis of fluorine-bearing heterocyclic compounds, including benzothiazines, which are important in the development of various pharmaceuticals. Shi, Wang, and Schlosser (1996) demonstrated the use of 2-fluoroacrylic building blocks for creating such compounds, highlighting the versatility and significance of fluorine in medicinal chemistry (Shi, Wang, & Schlosser, 1996).

Anti-Lung Cancer Activity

Hammam et al. (2005) studied novel fluoro substituted benzo[b]pyrans, related to benzothiazines, for their anti-lung cancer activity. Their work emphasizes the potential therapeutic applications of fluoro-substituted compounds in oncology (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Synthesis and Antimicrobial Activity

A study by Desai et al. (2013) focused on the synthesis of fluorobenzamides, which share structural similarities with benzothiazines. These compounds showed promising antimicrobial activities, underlining the role of fluorine atoms in enhancing such properties (Desai, Rajpara, & Joshi, 2013).

Antibacterial Activity of Pyrido[1,2,3-de][1,4]benzoxazine Derivatives

Research by Asahina et al. (2008) into pyrido[1,2,3-de][1,4]benzoxazine derivatives, which are structurally related to benzothiazines, revealed their potent antibacterial activity. This study provides insight into the potential of benzothiazine derivatives in treating bacterial infections (Asahina, Takei, Kimura, & Fukuda, 2008).

Synthesis of Biological Potent Agents

Solankee and Thakor (2006) synthesized chalcones based on s-triazine, which is structurally related to benzothiazines. Their work contributes to understanding the biological potency of such compounds, particularly in antimicrobial applications (Solankee & Thakor, 2006).

Microwave Synthesis of Benzothiazines

Ashok et al. (2006) developed a method for synthesizing benzothiazines under microwave irradiation conditions, demonstrating an efficient approach to producing these compounds. Their work is significant for the rapid and high-yield synthesis of benzothiazines, which have various pharmaceutical applications (Ashok, Pallavi, Reddy, & Rao, 2006).

Synthesis of Soluble Polyimides

Research by Yan et al. (2011) on the synthesis of soluble polyimides using pyridine-containing diamines showcases the broad applications of benzothiazines in material science. Their work contributes to the development of materials with high thermal stability and good mechanical properties (Yan, Chen, Yang, Chen, Huang, Xu, Yeung, & Yi, 2011).

properties

IUPAC Name

N-(cyclopropylmethyl)-1-[3-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-15-4-8-18(9-5-15)27-22(29)20-19(10-12-30-20)25-23(27)26-11-2-3-17(14-26)21(28)24-13-16-6-7-16/h4-5,8-10,12,16-17H,2-3,6-7,11,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKYADRXAUZLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2N4CCCC(C4)C(=O)NCC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

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